Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
Description
The compound Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate features a complex polycyclic framework with a fused cyclopenta[b]pyrazolo[4,3-e]pyridine core. Key structural elements include:
- A 1,1-dioxidotetrahydrothiophen-3-yl group (sulfone moiety), which introduces strong electron-withdrawing effects.
- A 4-fluorophenyl substituent, likely influencing lipophilicity and electronic properties.
- A methyl carboxylate ester at position 4, affecting solubility and metabolic stability.
Properties
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-29-21(26)17-15-3-2-4-16(15)23-20-18(17)19(12-5-7-13(22)8-6-12)24-25(20)14-9-10-30(27,28)11-14/h5-8,14H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPOLSFPIYGRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NN(C2=NC3=C1CCC3)C4CCS(=O)(=O)C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound with potential pharmacological applications. This article aims to summarize the biological activities associated with this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines elements of pyrazolo and tetrahydrothiophene moieties. Its chemical formula is with a molecular weight of approximately 373.46 g/mol. The presence of the fluorophenyl group may enhance its biological activity by influencing its binding affinity to target receptors.
Research indicates that compounds similar to this structure often exhibit activity through modulation of various biological pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : Analogous compounds have been shown to inhibit enzymes such as DGAT2 (diacylglycerol O-acyltransferase 2), which plays a crucial role in lipid metabolism .
- Antimicrobial and Antitumor Activities : Some derivatives have demonstrated antimicrobial properties against various pathogens and potential antitumor effects in cancer cell lines .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of similar compounds against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| Methyl Compound | 12 | Pseudomonas aeruginosa |
This suggests that the methyl derivative may possess comparable antimicrobial properties.
Antitumor Activity
In vitro studies have shown that related pyrazolo compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves activation of caspase pathways leading to programmed cell death.
- Cell Viability Assay : The compound was tested at various concentrations (0.1 µM to 10 µM) over 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 70 |
| 10 | 30 |
These results indicate a dose-dependent reduction in cell viability.
Case Study 1: DGAT2 Inhibition
In a recent patent application, it was reported that similar compounds effectively inhibit DGAT2, leading to reduced triglyceride accumulation in hepatocytes. This could have implications for treating metabolic disorders such as obesity and non-alcoholic fatty liver disease .
Case Study 2: Structure-Activity Relationship (SAR)
A study focused on the SAR of pyrazolo derivatives showed that modifications at the fluorophenyl position significantly affect biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their electron-donating counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence (Tables 1–2, Figures 1–2).
Table 1: Structural and Physical Property Comparison
Key Observations:
Core Heterocycles :
- The target’s cyclopenta[b]pyrazolo[4,3-e]pyridine core differs from the tetrahydroimidazo[1,2-a]pyridine (–4) and pyrazolo[3,4-d]pyrimidine () systems. These variations influence ring strain, conjugation, and binding interactions .
Substituent Effects: Electron-Withdrawing Groups: The target’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) contrasts with nitro (–4) and cyano (–4) substituents. Sulfones enhance polarity and stability, while nitro/cyano groups may increase reactivity . Fluorinated Aromatics: The 4-fluorophenyl group in the target vs. 3-fluorophenyl in ’s compound highlights positional isomerism’s impact on steric and electronic profiles .
Physical Properties :
- Melting points for analogous compounds range from 215–245°C (–4, 6), suggesting moderate crystallinity. The target’s melting point is unreported but likely falls within this range due to structural complexity .
Synthetic Strategies :
- Compounds in –4 were synthesized via one-pot reactions , emphasizing efficiency for tetrahydroimidazo[1,2-a]pyridines .
- ’s compound employed a Suzuki coupling with boronic acids, a method applicable to the target’s aryl fluorinated groups .
Spectroscopic Validation :
- All compared compounds were characterized using 1H/13C NMR, IR, and HRMS (–4, 6), underscoring the reliability of these techniques for polycyclic systems .
Table 2: Functional Group and Application Insights
Research Findings and Implications
- Lumping Strategy Relevance : Per , compounds with shared cores (e.g., pyrazolo-pyridines) may be grouped for computational modeling, though substituent differences necessitate careful validation .
- Patent Context : ’s compound is derived from a patent, suggesting fluorinated heterocycles are prioritized in drug discovery—a context applicable to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
